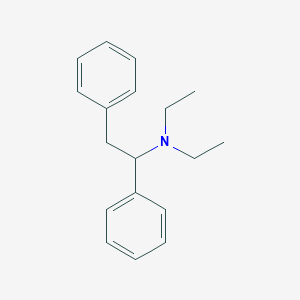
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a phenyl group in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzaldehyde.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the quinazoline ring.
Bromination: The resulting quinazoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the bromine atom, which affects its reactivity and biological activity.
6-Chloro-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Phenyl-3,4-dihydroquinazoline: Lacks the hydroxyl group, which impacts its solubility and reactivity.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13BrN2O |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-7-13-10(8-12)9-16-14(18,17-13)11-4-2-1-3-5-11/h1-8,16-18H,9H2 |
InChI-Schlüssel |
YNHYUQOUINXLMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)NC(N1)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


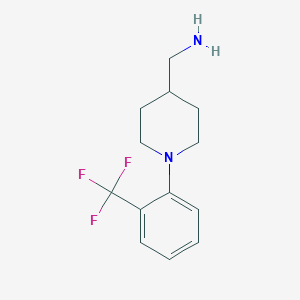

![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
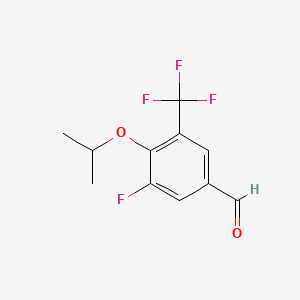
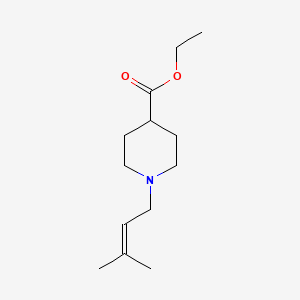
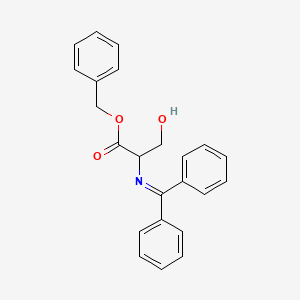
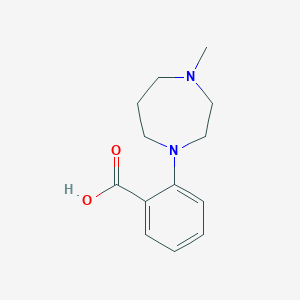
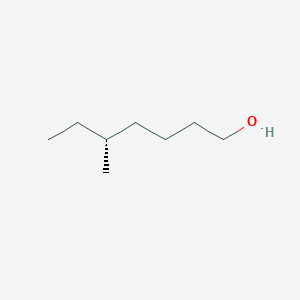
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)

